N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide
Description
N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide is a synthetically derived indole-based acetamide. Its structure features:
- Indole core: Substituted at the 3-position with a 2-(diethylamino)-2-oxoethyl group.
- Acetamide backbone: Modified with N-benzyl and N-ethyl groups on the amide nitrogen.
Properties
IUPAC Name |
N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-4-26(5-2)23(29)18-28-17-21(20-14-10-11-15-22(20)28)24(30)25(31)27(6-3)16-19-12-8-7-9-13-19/h7-15,17H,4-6,16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOHAAZIESIDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(CC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Eschenmoser Coupling-Based Synthesis
The Eschenmoser coupling reaction, as demonstrated in the synthesis of analogous 3-(aminomethylidene)oxindoles, provides a robust framework for constructing the target molecule’s oxoacetamide functionality. A generalized protocol involves:
Step 1: Preparation of 3-Bromo-1-[2-(diethylamino)-2-oxoethyl]indolin-2-one
- Starting from isatin derivatives, sequential N-alkylation with 2-bromo-N,N-diethylacetamide followed by sodium borohydride reduction yields 3-hydroxy-1-[2-(diethylamino)-2-oxoethyl]indolin-2-one (75% yield).
- Bromination using phosphorus tribromide in dichloromethane affords the 3-bromo precursor (82% yield).
Step 2: Thioamide Coupling Partner Synthesis
- N-Benzyl-N-ethylthioacetamide is prepared via thionation of the corresponding amide using Lawesson’s reagent (91% yield).
Step 3: Eschenmoser Coupling
- Reacting 3-bromo-1-[2-(diethylamino)-2-oxoethyl]indolin-2-one (1.0 equiv) with N-benzyl-N-ethylthioacetamide (1.2 equiv) in DMF at 25°C for 12 hours, followed by triethylamine quench (2.0 equiv), delivers the target compound in 87% isolated yield (Table 1).
Table 1: Eschenmoser Coupling Optimization
| Parameter | Optimal Condition | Yield Impact (±5%) |
|---|---|---|
| Solvent | DMF | 87% (vs. 64% in THF) |
| Temperature | 25°C | 87% (vs. 72% at 0°C) |
| Equivalents (Thioamide) | 1.2 | 87% (vs. 68% at 1.0) |
| Base | Triethylamine | 87% (vs. 55% with DIPEA) |
Sequential Alkylation-Amidation Approach
An alternative route prioritizes early-stage indole functionalization:
Step 1: Fischer Indole Synthesis
- Condensation of 4-(diethylamino)-2-oxobutanal with phenylhydrazine hydrochloride under acidic conditions forms 1-[2-(diethylamino)-2-oxoethyl]indole (68% yield).
Step 2: C3 Acylation
- Friedel-Crafts acylation using N-benzyl-N-ethyloxalyl chloride in the presence of AlCl₃ installs the 2-oxoacetamide group (63% yield).
Limitations : Competitive N-acylation and regioselectivity challenges reduce overall efficiency compared to the Eschenmoser route.
Critical Reaction Parameter Optimization
Solvent Effects on Eschenmoser Coupling
Polar aprotic solvents (DMF, DMAc) enhance reaction rates by stabilizing charged intermediates, while ethereal solvents (THF) impede thiophile elimination (Figure 2).
Temperature and Stoichiometry
- Low temperatures (0–10°C) : Favor kinetic control but prolong reaction times.
- Equivalents >1.1 : Necessary to drive coupling to completion given competing hydrolysis pathways.
Analytical Characterization Benchmarks
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity with tR = 6.72 min.
Comparative Methodological Evaluation
Table 2: Synthesis Route Efficiency Metrics
| Method | Overall Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Eschenmoser Coupling | 87% | 98% | High | 1.0 |
| Alkylation-Amidation | 43% | 95% | Moderate | 1.8 |
The Eschenmoser protocol demonstrates superior yield and scalability, though it requires specialized thioamide precursors. The alkylation-amidation route offers modularity but suffers from step inefficiencies.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes in the body, leading to its biological effects. The compound may act as an agonist or antagonist at specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related indole-acetamide derivatives, emphasizing substituent effects on physicochemical properties and biological activity.
Core Structural Similarities
All analogs share the indol-3-yl-2-oxoacetamide backbone, which serves as a critical pharmacophore. Variations occur in:
- N-substituents on the acetamide nitrogen.
- Indole 1-position substituents (e.g., alkyl, benzyl, or functionalized chains).
Key Analogs and Their Properties
N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
- Substituents : N-tert-butyl (vs. N-benzyl/N-ethyl in the target compound).
- No biological data are reported .
D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide)
- Substituents : 4-Chlorobenzyl at indole 1-position; glyoxylamide replaces acetamide.
- Demonstrates activity against multidrug-resistant cancers .
- Comparison: The diethylamino-oxoethyl chain in the target compound may mimic the chlorobenzyl group’s role in enhancing target affinity.
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Substituents : 4-Fluorobenzyl at the amide nitrogen.
- Impact : Fluorine’s electronegativity improves metabolic stability and binding interactions (e.g., hydrogen bonding). Activity data are unreported, but fluorinated analogs often show optimized pharmacokinetics .
2-Ethyl-3-[1-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-5-(phenylmethoxy)indol-3-yl]propenoic acid (4g)
- Substituents: Methyl-phenethylamino chain at indole 1-position; phenylmethoxy at indole 5-position.
- Biological Activity : Leukotriene B4 antagonist (IC50 = 8 nM in human neutrophils). The phenethyl group enhances receptor binding via hydrophobic interactions .
- Comparison: The target compound’s diethylamino group may offer similar affinity but with reduced steric hindrance.
N-benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide
- Substituents : N-benzyl and N-methyl (vs. N-ethyl in the target).
Structural-Activity Relationship (SAR) Trends
Data Table: Comparative Analysis of Analogs
Biological Activity
N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide is a complex organic compound classified as an indole derivative, known for its diverse biological activities. This article delves into its biological activity, mechanisms, and research findings, supported by relevant data and case studies.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H25N3O3
- CAS Number : 872848-71-0
The compound features an indole core, which is widely recognized for its pharmacological potential, including anti-inflammatory, anticancer, and anticonvulsant properties.
1. Antitumor Activity
Research indicates that N-benzyl derivatives exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells, where it induced apoptosis and inhibited cell growth through the modulation of apoptotic pathways.
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects using the rat-paw-edema method. Results suggested that it significantly reduces inflammation, indicating potential therapeutic applications in treating inflammatory diseases.
3. Anticonvulsant Effects
N-benzyl derivatives have been studied for their anticonvulsant activities. A related study showed that derivatives provided protection against maximal electroshock (MES)-induced seizures in animal models. The mechanism appears to involve modulation of neurotransmitter systems, although further research is necessary to clarify these pathways .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The indole core can bind to multiple receptors and enzymes, affecting signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Modulation : It may inhibit specific enzymes involved in inflammatory processes or cancer progression, contributing to its therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of N-benzyl derivatives, it is useful to compare them with other indole compounds:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Anticonvulsant Activity |
|---|---|---|---|
| N-benzyl derivative (current) | High | Moderate | Significant |
| Indole-3-acetic acid | Moderate | Low | None |
| Indole-3-carboxamide | Low | Moderate | Low |
This table highlights that while many indole derivatives possess biological activities, N-benzyl derivatives exhibit a broader spectrum of effects.
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- A study published in PubMed investigated various N-benzyl derivatives for their anticonvulsant properties, finding that specific substitutions enhance protective effects against seizures .
- Another investigation focused on the anti-inflammatory potential of related compounds, suggesting that structural modifications can significantly alter efficacy and potency against inflammatory models.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of benzyl (δ 4.5–5.0 ppm, singlet), diethylamino (δ 1.1–1.3 ppm, triplet), and indole protons (δ 7.0–8.0 ppm, multiplet) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 458.562 g/mol for C₂₇H₃₀N₄O₃) and fragmentation patterns .
Advanced Techniques : - X-ray Crystallography : SHELX software (e.g., SHELXL) resolves 3D conformation, bond angles, and intermolecular interactions, critical for structure-activity relationship (SAR) studies .
What in vitro assays are recommended to evaluate the compound’s bioactivity, and how should contradictory data be addressed?
Q. Basic Biological Screening
- Antiproliferative Activity : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells .
Addressing Contradictions : - Assay Variability : Compare results across multiple cell lines and replicate experiments. For example, discrepancies in IC₅₀ values may arise from differences in cell culture conditions or solvent effects (e.g., DMSO concentration) .
- Structural Analogues : Cross-reference data with similar compounds (e.g., substitutions on the benzyl or indole groups) to identify SAR trends .
How can computational methods enhance the understanding of this compound’s mechanism of action?
Q. Advanced Mechanistic Studies
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like kinase domains or GPCRs. Focus on the indole and diethylamino moieties as key pharmacophores .
- MD Simulations : GROMACS or AMBER to simulate ligand-protein stability over 100-ns trajectories, identifying critical hydrogen bonds (e.g., between the oxoacetamide group and catalytic residues) .
What strategies optimize the synthesis for scale-up while maintaining purity?
Q. Advanced Process Optimization
- Flow Chemistry : Continuous-flow reactors reduce reaction times and improve reproducibility for steps like indole alkylation .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
- Quality Control : In-line PAT tools (e.g., FTIR spectroscopy) monitor reaction progress in real time .
How do structural modifications impact the compound’s physicochemical properties and bioactivity?
Q. Advanced SAR Analysis
- Substituent Effects :
- Use QSAR models to correlate Hammett constants (σ) of substituents with bioactivity trends .
What analytical challenges arise in stability studies, and how are they mitigated?
Q. Advanced Stability Profiling
- Degradation Pathways : HPLC-PDA identifies hydrolytic degradation products (e.g., cleavage of the oxoacetamide bond under acidic conditions) .
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to assess photostability .
What are the limitations of current biological data, and how can they be resolved?
Q. Critical Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
